molecular formula C23H33ClN4O8 B12365580 Thalidomide-5-NH-PEG4-NH4 (hydrochloride)

Thalidomide-5-NH-PEG4-NH4 (hydrochloride)

Cat. No.: B12365580
M. Wt: 529.0 g/mol
InChI Key: CEHIEVAHUHKGNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is synthesized by incorporating Thalidomide with a polyethylene glycol (PEG) linker. The synthesis involves multiple steps, including the activation of Thalidomide and the subsequent attachment of the PEG linker . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production is carried out in specialized facilities equipped to handle complex chemical reactions and maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) with different functional groups .

Scientific Research Applications

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-5-NH-PEG4-NH4 (hydrochloride) involves its role as an E3 ligase ligand-linker conjugate. It interacts with specific molecular targets, such as cereblon, and modulates the activity of E3 ligases. This interaction leads to the ubiquitination and subsequent degradation of target proteins, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is unique due to its specific structure and functional properties. Similar compounds include:

These similar compounds share some properties with Thalidomide-5-NH-PEG4-NH4 (hydrochloride) but differ in their specific structures and applications.

Properties

Molecular Formula

C23H33ClN4O8

Molecular Weight

529.0 g/mol

IUPAC Name

5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H32N4O8.ClH/c24-5-7-32-9-11-34-13-14-35-12-10-33-8-6-25-16-1-2-17-18(15-16)23(31)27(22(17)30)19-3-4-20(28)26-21(19)29;/h1-2,15,19,25H,3-14,24H2,(H,26,28,29);1H

InChI Key

CEHIEVAHUHKGNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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